N-(cyclohexylmethyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
Description
The compound N-(cyclohexylmethyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide (CAS: 946199-34-4) is a thiazole-containing acetamide derivative with the molecular formula C₂₀H₂₄N₂O₂S₂ and a molecular weight of 388.55 g/mol . Its structure features:
- A cyclohexylmethyl group attached to the acetamide nitrogen.
- A thiazole ring substituted at the 4-position with a sulfanyl-linked 2-oxo-2-phenylethyl moiety.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c23-18(16-9-5-2-6-10-16)14-26-20-22-17(13-25-20)11-19(24)21-12-15-7-3-1-4-8-15/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHVOZQHORKLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Acetamides with Aromatic Substitutions
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Features a dichlorophenyl group and a thiazol-2-yl acetamide core.
- Key Differences : Lacks the cyclohexylmethyl and 2-oxo-2-phenylethylsulfanyl groups.
- Crystallography : The dichlorophenyl and thiazole rings are twisted by 61.8° , forming N–H⋯N hydrogen-bonded dimers . This contrasts with the target compound’s likely conformational flexibility due to its cyclohexyl group.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()
- Structure: Contains a morpholino group instead of the cyclohexylmethyl substituent.
- Purity : Reported at 95% , suggesting robust synthetic protocols for thiazole-acetamide derivatives .
- Applications : Used in ligand-based studies, highlighting the pharmacological relevance of thiazole-acetamide scaffolds .
Sulfanyl-Acetamide Derivatives with Heterocyclic Variations
2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(fluorobenzyl)acetamides (Compounds 38 & 39, )
- Structure : Replace the thiazole ring with a triazole and substitute fluorobenzyl groups.
- Bioactivity: Exhibit MIC values of 32–64 µg/mL against E. coli, indicating moderate antibacterial activity .
N-(Substituted Phenyl)-2-{[5-(Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
- Structure : Utilize 1,3,4-oxadiazole instead of thiazole, with indole and substituted phenyl groups.
- Bioactivity : Demonstrated α-glucosidase inhibition (IC₅₀: 12–45 µM) and LOX inhibition (IC₅₀: 20–68 µM) . The thiazole ring in the target compound may offer stronger π-π stacking compared to oxadiazole, influencing enzyme binding.
Physicochemical and Pharmacokinetic Comparisons
Molecular Properties
*LogP estimated using fragment-based methods.
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